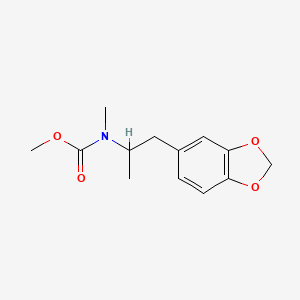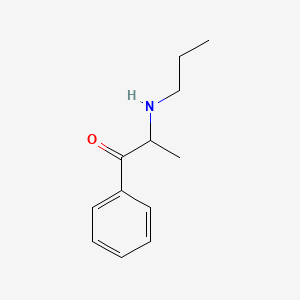
1-Phenyl-2-(propylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylcathinone (hydrochloride): α-Propylaminopropiophenone , is a synthetic cathinone. Cathinones are a class of compounds structurally related to the naturally occurring alkaloid cathinone, found in the khat plant (Catha edulis). Synthetic cathinones are known for their stimulant effects and are often used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Propylcathinone (hydrochloride) can be synthesized through several methods. One common approach involves the α-bromination of propiophenone followed by reaction with propylamine. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods: : Industrial production of propylcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a crystalline solid with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: : Propylcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propylcathinone ketone, while reduction may produce propylcathinone alcohol .
Scientific Research Applications
Propylcathinone (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: To study the effects of synthetic cathinones on biological systems, including their pharmacokinetics and toxicology.
Medicine: Research into potential therapeutic applications and the development of new drugs.
Industry: Used in forensic toxicology to detect and analyze synthetic cathinones in biological samples
Mechanism of Action
The mechanism of action of propylcathinone (hydrochloride) involves the inhibition of monoamine transporters, particularly those for dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The compound interacts with molecular targets such as the dopamine transporter (DAT) and serotonin transporter (SERT), affecting pathways related to reward and locomotion .
Comparison with Similar Compounds
Propylcathinone (hydrochloride) is similar to other synthetic cathinones, such as:
Mephedrone (4-methylmethcathinone): Known for its stimulant and empathogenic effects.
Methylone (3,4-methylenedioxy-N-methylcathinone): Shares structural similarities and has similar stimulant properties.
Pentedrone (α-methylamino-valerophenone): Another synthetic cathinone with stimulant effects.
Uniqueness: : Propylcathinone (hydrochloride) is unique due to its specific propyl group, which influences its pharmacological profile and potency. This structural difference can result in variations in its interaction with monoamine transporters and its overall effects compared to other synthetic cathinones .
Properties
CAS No. |
52597-14-5 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-phenyl-2-(propylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
InChI Key |
GXPFWFAQFTVCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


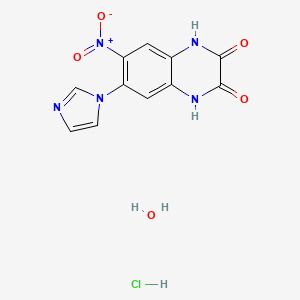
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)
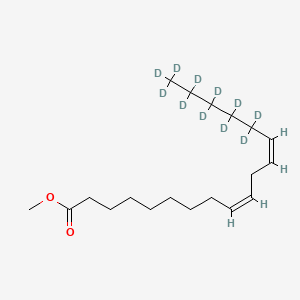
![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)

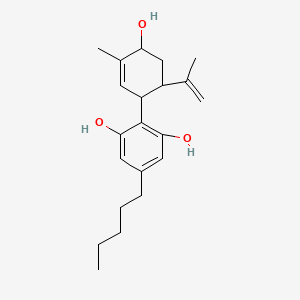
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)

![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
